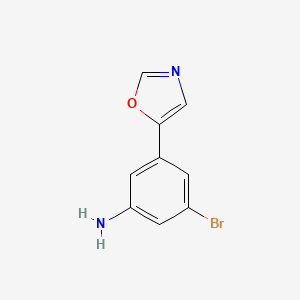

3-Bromo-5-(oxazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZNOKGMZOAYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 5 Oxazol 5 Yl Aniline

Retrosynthetic Approaches for the 3-Bromo-5-(oxazol-5-yl)aniline Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For a molecule with the complexity of 3-Bromo-5-(oxazol-5-yl)aniline, several disconnection strategies can be envisioned, primarily focusing on the formation of the key carbon-bromine (C-Br) bond and the construction of the oxazole (B20620) heterocycle.

Disconnection Strategies Involving C-Br Bond Formation

A primary retrosynthetic disconnection involves the C-Br bond. This approach identifies 3-(oxazol-5-yl)aniline as the immediate precursor.

Figure 1: Retrosynthetic Disconnection of the C-Br Bond

This strategy simplifies the synthesis to the final-step bromination of a pre-formed oxazolylaniline. However, the forward synthesis presents a significant regioselectivity challenge. The amino group (-NH2) is a potent ortho-, para-directing group in electrophilic aromatic substitution reactions. beilstein-journals.orglookchem.com Therefore, direct bromination of 3-(oxazol-5-yl)aniline would likely yield the 2-bromo, 4-bromo, and 6-bromo isomers, rather than the desired 5-bromo product. Overcoming this inherent electronic preference is a critical hurdle for this synthetic route.

Disconnection Strategies Involving Oxazole Ring Formation

An alternative approach is to disconnect the oxazole ring itself. The Van Leusen and Robinson-Gabriel syntheses are classic methods for oxazole formation and can serve as a basis for this disconnection. organic-chemistry.orgresearchgate.net Disconnecting the C5-O bond and the C2-N3 bond of the oxazole ring leads to precursors such as a 3-amino-5-bromobenzoyl derivative and a suitable one-carbon-one-nitrogen synthon.

For instance, a plausible disconnection based on the reaction of an α-haloketone with an amide could lead to 2-bromo-1-(3-amino-5-bromophenyl)ethan-1-one and formamide.

Figure 2: Retrosynthetic Disconnection of the Oxazole Ring NH2 NH2 O / \ / \ // | |--Br => | |--Br + H-C-NH2 \ / \ / | | / \ C=O N---O | // \ CH2Br CH---CH Target Molecule Precursors

Forward Synthesis Development and Optimization

Regioselective Bromination of Substituted Anilines

Directed Electrophilic Aromatic Bromination Strategies

The synthesis of 3-Bromo-5-(oxazol-5-yl)aniline presents a regioselectivity challenge in the bromination step. The aniline (B41778) moiety is a potent activating group that directs electrophilic substitution to the ortho and para positions. allen.in Consequently, direct bromination of a precursor like 3-(oxazol-5-yl)aniline would overwhelmingly yield ortho- and para-brominated products. To achieve the desired meta-bromination, specialized directed electrophilic aromatic bromination strategies are necessary.

Classical methods for synthesizing brominated aromatic compounds, such as Friedel-Crafts-type electrophilic bromination, often face challenges like poor regioselectivity and harsh reaction conditions. nih.govrsc.org For anilines, the strong electron-donating nature of the amino group makes controlling the selectivity particularly difficult, often leading to mixtures of products that are hard to separate. nih.govrsc.org

Modern approaches overcome this inherent reactivity. One effective strategy involves the use of directing groups in combination with a palladium catalyst. For instance, an unprecedented Pd-catalyzed meta-C–H bromination of aniline derivatives has been developed using N-bromophthalimide (NBP) as the bromine source. nih.govrsc.org This method successfully overrides the natural ortho/para-directivity of the aniline group. The success of this reaction is critically dependent on the presence of acid additives. nih.govrsc.org This technique has shown tolerance for a wide array of substrates with varied substitution patterns, making it a valuable tool for producing complex substituted anilines. nih.govrsc.org

Another approach to control regioselectivity is to manipulate the reaction conditions, such as the solvent. The electrophilic aromatic bromination of anilines with an electron-withdrawing group in the meta position, using N-bromosuccinimide (NBS), has been shown to be highly dependent on the solvent's polarity. lookchem.com By carefully selecting the reaction medium, the bromination reaction can be steered to favor the desired isomer. lookchem.com

Table 1: Comparison of Directed Bromination Strategies for Aniline Derivatives

| Strategy | Reagents/Catalyst | Key Features | Selectivity | Citation(s) |

|---|---|---|---|---|

| Pd-Catalyzed C-H Bromination | Pd(OAc)₂, Directing Group, N-bromophthalimide (NBP), Acid Additive | Overcomes inherent ortho/para selectivity of anilines. | Meta-selective | nih.govrsc.org |

Construction of the Oxazolyl Moiety at the Aniline Meta-Position

An alternative synthetic approach involves first preparing a suitably substituted aniline precursor and then constructing the oxazole ring at the meta-position. Several classical and modern named reactions are applicable for this purpose.

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This reaction proceeds via a [3+2] cycloaddition under basic conditions. nih.gov To apply this to the synthesis of 3-Bromo-5-(oxazol-5-yl)aniline, a plausible precursor would be 3-amino-5-bromobenzaldehyde.

The mechanism involves the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde carbonyl. wikipedia.orgyoutube.com The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). wikipedia.orgyoutube.com Subsequent elimination of the tosyl group yields the aromatic oxazole ring. organic-chemistry.orgwikipedia.org The reaction is known for its high efficiency and broad substrate scope. nih.gov Adaptations using microwave assistance have been reported to further improve yields and reaction times. nih.gov

Table 2: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description | Citation(s) |

|---|---|---|

| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) | organic-chemistry.org |

| Conditions | Basic (e.g., K₂CO₃) | nih.gov |

| Mechanism | Deprotonation of TosMIC, nucleophilic attack, 5-endo-dig cyclization, elimination. | wikipedia.orgyoutube.com |

| Product | 5-substituted oxazole | nih.gov |

Robinson-Gabriel Cyclodehydration Analogues for Oxazole Formation

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com To utilize this pathway, a 2-acylamino ketone precursor derived from a meta-substituted aniline is required. For example, starting from 3-amino-5-bromoacetophenone, acylation of the amino group followed by introduction of the second carbonyl function would generate the necessary substrate.

The reaction is typically catalyzed by a cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. wikipedia.orgpharmaguideline.com Modern modifications of this reaction have been developed. For instance, a one-pot diversity-oriented synthesis has been achieved via a Friedel-Crafts/Robinson-Gabriel sequence using an oxazolone template, with aluminum chloride as the Friedel-Crafts catalyst and trifluoromethanesulfonic acid as the cyclodehydrating agent. researchgate.netnih.gov Another extension allows for the synthesis of substituted oxazoles from amino acid derivatives through side-chain oxidation followed by cyclodehydration with triphenylphosphine and iodine. wikipedia.org

Fischer-Oxazole Synthesis and Related Cyclization Pathways

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis produces an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org This dehydration reaction typically occurs under mild conditions and is often used for the synthesis of 2,5-disubstituted oxazoles where the reactants are aromatic. wikipedia.orgijpsonline.com

The mechanism begins with the formation of an iminochloride intermediate from the reaction of the cyanohydrin with HCl. wikipedia.org This is followed by nucleophilic attack by the aldehyde oxygen, cyclization, and subsequent dehydration to form the oxazole ring. wikipedia.org For the synthesis of the target molecule, this would likely involve a cyanohydrin derived from 3-amino-5-bromobenzaldehyde reacting with another aldehyde. Recent reconsiderations of this synthesis have led to methods for producing 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, expanding the scope beyond diaryloxazoles. wikipedia.org

Metal-Catalyzed Cycloaddition and Annulation Reactions for Oxazole Synthesis

Transition metal catalysis offers efficient and versatile routes to oxazole rings. These methods often proceed under mild conditions with high functional group tolerance. One such approach involves the cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes to afford 2,5-disubstituted oxazoles. rsc.org This reaction operates through an internal oxidation pathway and demonstrates a very broad substrate scope. rsc.org

Other metal-catalyzed methods include copper-catalyzed oxidative cyclization reactions and three-component domino reactions. For example, imidazo[1,2-a]pyridines have been synthesized using copper(I) iodide as a catalyst in a three-component reaction of aldehydes, 2-aminopyridines, and terminal alkynes. beilstein-journals.org Although this example produces a different heterocyclic system, the principles of metal-catalyzed multi-component reactions can be adapted for oxazole synthesis, offering a convergent approach to complex molecules.

Cross-Coupling Strategies for Aniline-Oxazole Linkage

A convergent and highly flexible approach to 3-Bromo-5-(oxazol-5-yl)aniline involves the use of transition-metal-catalyzed cross-coupling reactions to join two pre-functionalized fragments: a substituted aniline and an oxazole ring. The Suzuki-Miyaura cross-coupling is a prominent example of such a strategy. nih.gov

This can be envisioned in two ways:

Coupling of a (3-amino-5-bromophenyl)boronic acid derivative with a 5-halooxazole.

Coupling of a 3-bromo-5-aminophenyl halide with an oxazol-5-ylboronic acid derivative.

The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of many starting materials. nih.gov Methods have been developed for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, showcasing the reaction's robustness even with challenging substrates. nih.gov

Furthermore, novel methods for synthesizing trisubstituted oxazoles have been developed that incorporate a Suzuki-Miyaura coupling step. One such one-pot method involves the formation of a 5-(triazinyloxy)oxazole intermediate followed by a Nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to install the 5-substituent. beilstein-journals.orgsemanticscholar.org This strategy is highly adaptable as a wide variety of carboxylic acids, amino acids, and boronic acids are commercially available, allowing for the synthesis of a diverse library of oxazole compounds. beilstein-journals.orgsemanticscholar.org

Table 3: Overview of Synthetic Methodologies for Oxazole Formation

| Synthesis Method | Key Precursors | Typical Reagents/Catalysts | Position of Substitution | Citation(s) |

|---|---|---|---|---|

| Van Leusen Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-position | organic-chemistry.orgnih.gov |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄, POCl₃) | 2,5- or 2,4,5-positions | wikipedia.orgsynarchive.com |

| Fischer Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-positions | wikipedia.orgijpsonline.com |

| Metal-Catalyzed Cycloaddition | Amide, Alkyne | Co(III) catalyst | 2,5-positions | rsc.org |

Suzuki-Miyaura Coupling Protocols for Aryl-Oxazole Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. manchester.ac.uknih.govmdpi.comresearchgate.net In the context of synthesizing 3-Bromo-5-(oxazol-5-yl)aniline, this reaction is pivotal for creating the bond between the aniline ring and the oxazole moiety.

A plausible synthetic route involves the coupling of an oxazole-containing boronic acid or ester with a di-haloaniline derivative, such as 3,5-dibromoaniline. This approach allows for the late-stage introduction of the oxazole ring. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | nih.gov |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 90-98 | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 75-90 | mdpi.com |

Alternatively, a bromo-substituted aniline boronic ester could be coupled with a halogenated oxazole. The versatility of the Suzuki-Miyaura coupling allows for a range of functional groups to be tolerated, making it a robust method for the synthesis of complex molecules. manchester.ac.ukresearchgate.net

Buchwald-Hartwig Amination Approaches for Aniline Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a direct method for the synthesis of anilines from aryl halides. rug.nlsemanticscholar.org This reaction is a key strategy for introducing the aniline functionality in the synthesis of 3-Bromo-5-(oxazol-5-yl)aniline.

A potential synthetic pathway would involve the initial synthesis of a 1,3-dibromo-5-(oxazol-5-yl)benzene intermediate. Subsequent mono-amination of this di-halide using an ammonia equivalent or a protected amine under Buchwald-Hartwig conditions would selectively introduce the amino group at one of the bromine-substituted positions. The selectivity of the mono-amination can often be controlled by tuning the reaction conditions, such as the choice of catalyst, ligand, base, and solvent. nih.gov

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 80-95 | rug.nlsemanticscholar.org |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90 | rug.nl |

| [Pd(allyl)Cl]₂ | t-BuBrettPhos | LHMDS | THF | 65 | 85-95 | nih.gov |

The development of highly active and specialized ligands, often bulky, electron-rich phosphines, has been critical to the broad applicability of this reaction, allowing for the coupling of a wide range of aryl halides with various amines under mild conditions. rug.nlnih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck reactions)

While the Suzuki-Miyaura and Buchwald-Hartwig reactions are the most direct methods for the key bond formations in 3-Bromo-5-(oxazol-5-yl)aniline, other transition metal-catalyzed reactions like the Heck reaction can also play a role in its synthesis. The Heck reaction typically forms carbon-carbon bonds by coupling an unsaturated halide with an alkene. researchgate.net

In a multi-step synthesis, an intramolecular Heck reaction could be employed to construct a heterocyclic precursor to the oxazole ring, starting from a suitably functionalized bromoaniline. For instance, a bromoaniline derivative with an adjacent N-allyl group can undergo an intramolecular Heck reaction to form an indole, which could then be further elaborated. While less direct for the target molecule, such strategies highlight the versatility of palladium catalysis in complex molecule synthesis.

The choice of catalyst, ligand, and reaction conditions is critical for controlling the regioselectivity and efficiency of the Heck reaction.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | researchgate.net |

| PdCl₂(PPh₃)₂ | N/A | NaOAc | DMA | 120 | researchgate.net |

Catalytic Systems and Ligand Design in Synthesis

The success of the aforementioned synthetic methodologies is heavily reliant on the design and selection of appropriate catalytic systems. The metal catalyst and its coordinating ligands work in concert to facilitate the desired bond-forming events with high efficiency and selectivity.

Palladium-Based Catalysis for Cross-Coupling and C-H Activation

Palladium is the most widely used transition metal for cross-coupling reactions due to its versatile reactivity and the ability to cycle between different oxidation states (typically Pd(0) and Pd(II)). manchester.ac.ukrug.nl In the synthesis of 3-Bromo-5-(oxazol-5-yl)aniline, palladium catalysts are essential for both the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The design of phosphine ligands has been a major focus of research to improve the efficacy of palladium catalysts. Bulky and electron-rich ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos, and BrettPhos), have been shown to promote the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher turnover numbers and broader substrate scope. nih.govnih.gov

Recent advancements have also focused on palladium-catalyzed C-H activation, which offers a more atom-economical approach to arylation by avoiding the need for pre-functionalized starting materials. While not a direct application to the core structure of 3-Bromo-5-(oxazol-5-yl)aniline, this area represents the forefront of catalytic innovation.

Copper-Mediated Reactions for Heterocycle Formation

Copper catalysis is particularly important for the formation of heterocyclic rings, including oxazoles. nih.govijpsonline.com Various copper-catalyzed methods exist for the synthesis of substituted oxazoles. One common approach is the copper-catalyzed cyclization of α-diazoketones with amides. nih.gov

Another powerful method is the copper-catalyzed oxidative cyclization of enamides, which can be formed in situ from amides and ketones. This approach allows for the construction of the oxazole ring under relatively mild conditions. The choice of the copper source (e.g., CuI, CuBr, Cu(OTf)₂) and oxidant can influence the reaction's efficiency.

| Copper Source | Oxidant | Solvent | Temperature (°C) | Reference |

| CuI | O₂ | DMSO | 120 | nih.gov |

| CuBr | Air | Toluene | 110 | ijpsonline.com |

| Cu(OTf)₂ | N/A | DCE | 80 | nih.gov |

These copper-mediated reactions provide a complementary strategy to palladium-catalyzed cross-coupling for the synthesis of the oxazole moiety in the target molecule.

Emerging Catalytic Systems for Enhanced Efficiency

The field of catalysis is continuously evolving, with new systems being developed to improve efficiency, reduce costs, and enhance sustainability.

Nickel-based catalysis has emerged as a promising alternative to palladium for cross-coupling reactions. Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis. Nickel catalysts have been successfully applied to both C-C and C-N bond-forming reactions, including Suzuki-Miyaura and Buchwald-Hartwig type couplings. doaj.org

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling reactions to proceed under very mild conditions. This approach has been applied to a variety of transformations, including C-N bond formation. Dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst (such as nickel or copper) have shown great promise for challenging cross-coupling reactions.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers the advantages of high selectivity and mild, environmentally friendly reaction conditions. While still an emerging area for the synthesis of complex anilines, enzymes such as transaminases and ammonia lyases are being explored for the asymmetric synthesis of amines. eijppr.com These emerging catalytic systems represent the future of synthetic chemistry and may offer more efficient and sustainable routes to molecules like 3-Bromo-5-(oxazol-5-yl)aniline.

Green Chemistry Principles in the Synthesis of 3-Bromo-5-(oxazol-5-yl)aniline

The integration of green chemistry into the synthesis of 3-Bromo-5-(oxazol-5-yl)aniline focuses on improving reaction efficiency, minimizing waste, and reducing energy consumption compared to conventional methods. ijpsonline.com Key strategies involve the use of alternative energy sources like microwaves and ultrasound, employing recyclable and non-toxic solvents such as ionic liquids and deep eutectic solvents, and exploring biocatalysis and solvent-free reaction conditions. ijpsonline.com These approaches not only align with environmental goals but often lead to significant practical advantages, including shorter reaction times, higher yields, and simpler product purification. sphinxsai.combeilstein-journals.org

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in modern chemistry, utilizing microwave energy to heat reactions directly and efficiently. rsc.org Unlike conventional heating where heat is transferred through convection, microwave irradiation provides rapid and uniform heating of the reactants, which can dramatically reduce reaction times from hours to minutes and improve product yields. sphinxsai.combeilstein-journals.org This technique has been successfully applied to the synthesis of a wide variety of nitrogen- and oxygen-containing heterocycles. rsc.org

For the synthesis of the oxazole core of 3-Bromo-5-(oxazol-5-yl)aniline, microwave irradiation can be particularly effective. For instance, the van Leusen oxazole synthesis, a key reaction for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), has been shown to be significantly accelerated under microwave conditions. mdpi.com A hypothetical microwave-assisted synthesis of the target molecule could involve the reaction of 3-bromo-5-aminobenzaldehyde with TosMIC, where microwave heating at an elevated temperature (e.g., 130-150 °C) could shorten the reaction time to minutes, compared to several hours with conventional heating, while potentially increasing the isolated yield. mdpi.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedländer Synthesis of 8-hydroxyquinolines | Conventional | Reflux | Several hours | 34 | rsc.orgnih.gov |

| Friedländer Synthesis of 8-hydroxyquinolines | Microwave | 130 | 30-40 min | 72 | rsc.orgnih.gov |

| Synthesis of Dihydropyridine | Conventional | Reflux | 3 hours | - | sphinxsai.com |

| Synthesis of Dihydropyridine | Microwave | - | 15 min | >90 | sphinxsai.com |

| Synthesis of Benzimidazole | Conventional | Reflux | 2 hours | - | sphinxsai.com |

Sonochemistry, the application of ultrasound to chemical reactions, offers another green enhancement for synthesis. acs.org The process works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. acs.org These conditions can break chemical bonds, increase mass transfer, and accelerate reaction rates.

Ultrasound has been effectively used in the synthesis of aniline derivatives. For example, an efficient method for the synthesis of N,N-bis(phenacyl)anilines from anilines and α-bromoacetophenones was developed using 350 W ultrasound irradiation at room temperature. nih.gov This procedure resulted in high yields (73–83%) within short reaction times (30–45 minutes) under mild, solvent-free conditions. nih.gov In the context of synthesizing 3-Bromo-5-(oxazol-5-yl)aniline, ultrasound could be applied to the alkylation or cyclization steps. The intense mixing and energy provided by sonication could enhance the reaction between precursors, potentially reducing the need for high temperatures and long reaction times associated with traditional methods. nih.gov Furthermore, studies on the sonochemical synthesis of polyaniline have shown that ultrasound can prevent the agglomeration of polymer particles, preserving nanofiber morphology. nih.govresearchgate.net

Table 2: Effect of Ultrasound on the Synthesis of N,N-bis(phenacyl)aniline

| Condition | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Conventional Stirring | 50 | 25 | nih.gov |

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of green solvents that are gaining significant attention in organic synthesis. ijpsonline.comijpsonline.com ILs are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. ijbsac.org DESs are mixtures of two or three components that form a eutectic with a melting point much lower than the individual components, offering advantages like low cost, low toxicity, and biodegradability. nih.govpublichealthtoxicology.com

Table 3: Comparison of Solvents in Heterocyclic Synthesis

| Reaction | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Synthesis of 1,4-dihydropyridine | Conventional (e.g., EtOH) | Reflux | 12-24 h | ~70-85 | researchgate.net |

| Synthesis of 1,4-dihydropyridine | Ionic Liquid | 80 | 3-4 h | 82-92 | researchgate.net |

| Synthesis of Isoxazole | No Solvent | - | No reaction | 0 | semanticscholar.org |

Biocatalysis utilizes enzymes to catalyze chemical reactions, offering high chemo- and stereoselectivity under mild, aqueous conditions. acs.org This approach is becoming an indispensable tool for producing high-value compounds like pharmaceuticals. mdpi.com While the direct enzymatic synthesis of the 3-Bromo-5-(oxazol-5-yl)aniline framework is not established, biocatalysis could be envisioned for synthesizing its precursors. For example, whole-cell biocatalysis systems have been developed for the one-pot synthesis of aromatic amines, such as benzylamine, from renewable feedstocks like L-phenylalanine. researchgate.net Such a strategy could potentially be adapted to produce the aniline core of the target molecule in a green and sustainable manner. researchgate.netnih.gov

Solvent-free methodologies represent an ideal green chemistry approach by completely eliminating the solvent from the reaction, which reduces waste and simplifies purification. These reactions are often facilitated by other green techniques like microwave or ultrasound irradiation. nih.gov A notable example is the one-pot synthesis of α-aminophosphonates via a Kabachnik-Fields reaction of an aldehyde, a bromoaniline, and a dialkyl phosphite under solvent-free conditions at 105-110 °C. researchgate.net This method provides the desired products in good yields without the need for organic solvents. For the synthesis of 3-Bromo-5-(oxazol-5-yl)aniline, a key condensation or cyclization step could potentially be performed under neat (solvent-free) conditions, thereby minimizing environmental impact and improving process efficiency. researchgate.net

Table 4: Comparison of Solvent vs. Solvent-Free Synthesis of α-Aminophosphonates

| Reactants | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde, p-Bromoaniline, Diethyl phosphite | Toluene | 8 | 75.2 | researchgate.net |

Reactivity and Advanced Chemical Transformations of 3 Bromo 5 Oxazol 5 Yl Aniline

Reactivity at the Amino Group of the Aniline (B41778) Moiety

The amino group on the aniline ring is a primary nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity can be modulated by the electronic effects of the bromo and oxazolyl substituents.

Acylation, Alkylation, and Arylation Reactions

The primary amine of 3-Bromo-5-(oxazol-5-yl)aniline is expected to undergo standard N-acylation, N-alkylation, and N-arylation reactions to furnish a diverse range of amides, secondary/tertiary amines, and diarylamines, respectively.

Acylation: This reaction typically involves treating the aniline with acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. These reactions are generally high-yielding and produce stable amide derivatives.

Alkylation: N-alkylation can be achieved using alkyl halides. The reaction may require a base such as potassium carbonate or sodium hydride to deprotonate the amine, enhancing its nucleophilicity. sciencescholar.us Phase transfer catalysts can also be employed to facilitate the reaction between the organic-soluble aniline and an aqueous or solid base. sciencescholar.us

Arylation: The formation of a C-N bond via arylation is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the coupling of the aniline with aryl halides or triflates using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Table 1: Representative N-Functionalization Reactions of Anilines

| Reaction Type | Reagent/Catalyst System | Product Type |

| Acylation | Acetyl chloride, Pyridine | N-(3-Bromo-5-(oxazol-5-yl)phenyl)acetamide |

| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl-3-bromo-5-(oxazol-5-yl)aniline |

| Arylation | 4-Iodotoluene, Pd(OAc)₂, BINAP, Cs₂CO₃ | 3-Bromo-N-(4-methylphenyl)-5-(oxazol-5-yl)aniline |

Diazotization and Subsequent Transformations

The primary aromatic amine of 3-Bromo-5-(oxazol-5-yl)aniline can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often through copper-catalyzed processes known as Sandmeyer reactions. wikipedia.orgnih.gov

This two-step sequence allows for the introduction of a broad range of substituents onto the aromatic ring in place of the original amino group. For instance, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can replace the amino group with -Cl, -Br, or -CN, respectively. wikipedia.org Other transformations include the introduction of hydroxyl (-OH), iodo (-I), and fluoro (-F) groups via reaction with water, potassium iodide, or fluoroboric acid (Balz-Schiemann reaction), respectively. nih.gov

Condensation Reactions for Scaffold Diversification

The nucleophilic amino group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration. These imines are valuable intermediates themselves, as they can be reduced to form stable secondary amines or used in cycloaddition reactions to construct more complex heterocyclic scaffolds. The condensation of anilines is a fundamental transformation for building diverse molecular architectures. researchgate.netneliti.com

Transformations Involving the Bromo Substituent

The bromo substituent at the C3 position of the aniline ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Negishi, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds at the site of the bromo substituent. The reactivity in these transformations makes aryl bromides versatile coupling partners.

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. It is known for its high functional group tolerance and allows for the formation of bonds between sp², sp³, and sp carbon atoms. nih.gov

Stille Reaction: The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner. wikipedia.org This method is valued for the stability of the organostannane reagents to air and moisture. wikipedia.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organotin compound and reductive elimination to yield the product. wikipedia.orgresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The resulting aryl alkynes are important structures in various fields of chemical research. nih.gov

Table 2: C-C Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Product C-C Bond |

| Negishi | R-ZnX | Pd(0) or Ni(0) complex | Aryl-Alkyl/Aryl/Alkenyl |

| Stille | R-Sn(Alkyl)₃ | Pd(0) complex | Aryl-Alkyl/Aryl/Alkenyl |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt | Aryl-Alkynyl |

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally resistant to nucleophilic attack compared to alkyl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For the reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromo substituent). libretexts.orgmasterorganicchemistry.com

In the case of 3-Bromo-5-(oxazol-5-yl)aniline, the oxazole (B20620) ring and the amino group have complex electronic effects. Without strong nitro groups or similar activators in the ortho/para positions, the SNAr reaction is generally unfavorable. libretexts.org However, under forcing conditions (high temperature, strong nucleophiles) or through metal-catalyzed pathways (e.g., Ullmann condensation), substitution of the bromine with nucleophiles like alkoxides, thiolates, or amines may be possible. The concerted SNAr mechanism, which does not rely on a stable Meisenheimer intermediate, has also been observed in highly electron-deficient heterocyclic systems and could be a potential pathway under specific conditions. organic-chemistry.org

Reductive Debromination Strategies

The selective removal of the bromine atom from the aromatic ring of 3-bromo-5-(oxazol-5-yl)aniline, a process known as reductive debromination or hydrodebromination, yields 3-(oxazol-5-yl)aniline. This transformation is crucial for synthesizing analogs that lack the bromo substituent. Palladium-catalyzed reactions are among the most efficient methods for this purpose.

Commonly employed strategies involve a palladium catalyst, a hydrogen source, and a base. The choice of reagents can influence the reaction's efficiency and chemoselectivity, ensuring that other functional groups, such as the oxazole ring and the aniline, remain intact.

Key Methodologies for Reductive Debromination:

Catalytic Hydrogenation: This classic method involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This approach is highly effective but may sometimes lead to the reduction of other susceptible groups if not carefully controlled.

Transfer Hydrogenation: A safer and often more selective alternative to using hydrogen gas, this method employs a hydrogen donor molecule, such as formic acid, ammonium formate, or phosphinates, in the presence of a palladium catalyst.

Using Hydrides with Palladium Catalysis: Combinations of a palladium source (e.g., Pd(OAc)₂, PdCl₂) with a hydride source like sodium borohydride (NaBH₄) or silanes can effectively achieve debromination.

The catalytic system based on a palladium source and phosphite ligands has been shown to be effective for the dehalogenation of aryl bromides in the presence of weak bases like cesium carbonate (Cs₂CO₃) researchgate.net. This method exhibits tolerance to various functional groups, including amines, making it suitable for a molecule like 3-bromo-5-(oxazol-5-yl)aniline researchgate.net.

| Catalyst System | Hydrogen/Hydride Source | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Pd/C (5-10 mol%) | H₂ (1 atm) | Et₃N or KOAc | Methanol or Ethanol | Good to Excellent |

| Pd(OAc)₂ / Ligand | HCOOH or HCOONH₄ | - | DMF or Acetonitrile | High |

| PdCl₂(PPh₃)₂ | NaBH₄ | - | THF/H₂O | Moderate to High |

| Pd(OAc)₂ / Phosphite Ligand | - (often from solvent or additive) | Cs₂CO₃ | DMF | Good to Excellent researchgate.net |

Reactivity of the Oxazole Heterocycle

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, rendering it susceptible to a variety of reactions. wikipedia.org The presence of the electron-rich aniline substituent on the attached phenyl ring can influence the electronic properties and reactivity of the oxazole moiety.

The reactivity of the oxazole ring towards electrophiles and nucleophiles is position-dependent. The acidity of the ring protons decreases in the order C2 > C5 > C4. semanticscholar.orgtandfonline.comthepharmajournal.com

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atom. pharmaguideline.comslideshare.net However, the reaction is facilitated by the presence of electron-donating groups attached to the ring. tandfonline.compharmaguideline.com When substitution does occur, it preferentially takes place at the C5 or C4 positions. pharmaguideline.combrainly.in In the case of 3-bromo-5-(oxazol-5-yl)aniline, the aniline group on the phenyl ring acts as a remote activating group, potentially increasing the electron density of the oxazole ring and facilitating electrophilic attack. Reactions like Vilsmeier-Haack formylation and bromination with N-bromosuccinimide (NBS) are possible, typically targeting the C4 position if C5 is substituted. slideshare.netclockss.org

Nucleophilic Substitution: Nucleophilic attack preferentially occurs at the C2 position, which is the most electron-deficient carbon due to its proximity to both the oxygen and nitrogen heteroatoms. pharmaguideline.combrainly.in Direct nucleophilic substitution of hydrogen is rare. However, if a good leaving group (like a halogen) is present at the C2 position, it can be readily displaced by nucleophiles. tandfonline.comcutm.ac.inthieme-connect.de For an unsubstituted oxazole ring, strong nucleophiles or organometallic reagents (like organolithium compounds) can attack the C2 position, often leading to ring-opening rather than substitution. pharmaguideline.comcutm.ac.in

| Reaction Type | Most Reactive Position | Comments | Reference |

|---|---|---|---|

| Electrophilic Substitution | C5 > C4 > C2 | Difficult unless activated by electron-donating groups. | tandfonline.compharmaguideline.combrainly.in |

| Nucleophilic Attack/Substitution | C2 | Facilitated by a leaving group at C2; otherwise, may lead to ring cleavage. | tandfonline.compharmaguideline.comcutm.ac.in |

| Deprotonation/Metallation | C2 | The most acidic proton; lithiation at C2 can lead to ring-opening. | wikipedia.orgpharmaguideline.comcutm.ac.in |

The oxazole ring can undergo cleavage under various conditions, providing pathways to different acyclic or heterocyclic structures. researchgate.net

Ring-Opening Reactions:

Reductive Cleavage: Reduction of the oxazole ring, for instance with sodium in liquid ammonia or catalytic hydrogenation under harsh conditions, can lead to ring opening to form acyclic products. tandfonline.compharmaguideline.com Lunn reported the reduction and ring opening of oxazoles using a nickel-aluminum alloy in aqueous potassium hydroxide. tandfonline.com

Deprotonation at C2: As mentioned, treatment with strong bases like butyllithium can deprotonate the C2 position, leading to an unstable intermediate that readily undergoes ring cleavage to form an isonitrile. wikipedia.orgpharmaguideline.comcutm.ac.in

Nucleophilic Attack: Strong nucleophiles can attack the C2 position, initiating a ring-opening sequence. For example, reaction with ammonia or formamide can transform oxazoles into imidazoles. pharmaguideline.com

Oxidative Cleavage: Strong oxidizing agents such as potassium permanganate or ozone can cleave the oxazole ring. pharmaguideline.com

Ring-Closing and Rearrangement Reactions:

Diels-Alder Reaction: Oxazoles can function as dienes in [4+2] cycloaddition reactions, particularly when activated with electron-donating groups. wikipedia.orgpharmaguideline.comthieme-connect.de Reaction with alkynes yields furan derivatives, while reaction with alkenes produces pyridine derivatives after the elimination of water from the initial bicyclic adduct. wikipedia.orgthieme-connect.de This represents a powerful method for converting the oxazole ring into other important heterocyclic systems.

Cornforth Rearrangement: This is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. cutm.ac.in

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Oxazol 5 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity through chemical bonds, and their proximity in space.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of atoms present, two-dimensional (2D) NMR experiments are required to assemble the molecular puzzle. For 3-Bromo-5-(oxazol-5-yl)aniline, a suite of 2D techniques would be employed to unambiguously assign all proton and carbon signals and confirm the molecular structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In the ¹H-¹H COSY spectrum of 3-Bromo-5-(oxazol-5-yl)aniline, cross-peaks would be expected between the protons on the aniline (B41778) ring, confirming their meta-coupling relationships. For instance, H-2 would show a correlation to H-4 and H-6, and H-4 would correlate with H-2 and H-6.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton attachments. For the target molecule, the HSQC spectrum would show correlations between each aromatic proton (H-2, H-4, H-6 on the aniline ring; H-2', H-4' on the oxazole (B20620) ring) and its corresponding carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the molecule's conformation and the spatial relationship between different parts of the structure. For 3-Bromo-5-(oxazol-5-yl)aniline, a NOESY experiment could reveal cross-peaks between the oxazole proton H-4' and the aniline protons H-4 and H-6, providing insight into the preferred rotational conformation (dihedral angle) around the C5-C5' bond.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment reveals correlations between all protons within a coupled spin system. For this molecule, a TOCSY spectrum would show correlations among all the protons of the aniline ring (H-2, H-4, H-6), highlighting them as a single, isolated spin system.

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Signal Assignments for 3-Bromo-5-(oxazol-5-yl)aniline

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HSQC, NOESY) |

|---|---|---|---|

| 1 | - | ~148.5 | - |

| 2 | ~6.90 (t) | ~115.0 | COSY: H-4, H-6; HSQC: C-2 |

| 3 | - | ~123.0 | - |

| 4 | ~7.10 (t) | ~120.0 | COSY: H-2, H-6; HSQC: C-4; NOESY: H-4' |

| 5 | - | ~135.0 | - |

| 6 | ~6.80 (t) | ~118.0 | COSY: H-2, H-4; HSQC: C-6; NOESY: H-4' |

| 2' | ~7.95 (s) | ~151.0 | HSQC: C-2' |

| 4' | ~7.25 (s) | ~125.0 | HSQC: C-4'; NOESY: H-4, H-6 |

Note: Chemical shifts are estimated based on analogous structures and may vary depending on solvent and experimental conditions. 't' denotes triplet, 's' denotes singlet.

For challenging samples, particularly those available in limited quantities or exhibiting low solubility, advanced NMR technologies can provide critical enhancements in sensitivity and resolution.

High-Field NMR: The use of spectrometers with higher magnetic field strengths (e.g., 800 MHz and above) significantly improves spectral resolution. For 3-Bromo-5-(oxazol-5-yl)aniline, the aromatic protons may have closely spaced signals. High-field NMR would increase the separation (in Hz) between these signals, simplifying the interpretation of coupling patterns and reducing signal overlap, which is crucial for accurate structural assignment.

Cryogenically Cooled Probes: Cryoprobes dramatically enhance sensitivity by cooling the detection coil and preamplifiers to cryogenic temperatures (near absolute zero), which reduces thermal noise. ucsb.edu This can result in a signal-to-noise ratio enhancement of up to a factor of five compared to a standard room temperature probe. bruker.com For the analysis of 3-Bromo-5-(oxazol-5-yl)aniline, a cryoprobe would allow for the acquisition of high-quality 1D and 2D NMR data on microgram quantities of the material or enable the rapid identification of low-level impurities. researchgate.netsrce.hr This translates to a significant reduction in experiment time, potentially by an order of magnitude or more. bruker.com

Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that boosts NMR sensitivity by transferring the high polarization of electron spins to the nuclear spins of the sample. bruker.comacs.org This method can increase signal intensities by several orders of magnitude, which is particularly beneficial for insensitive nuclei like ¹³C and ¹⁵N. osu.edu Applying DNP-NMR to 3-Bromo-5-(oxazol-5-yl)aniline could enable the rapid acquisition of ¹³C and ¹⁵N spectra at natural abundance, providing direct insights into the carbon framework and nitrogen environments without the need for isotopic labeling. bruker.comnih.gov

Beyond structural elucidation, NMR can be a precise quantitative tool. Quantitative NMR (qNMR) relies on the principle that the integrated signal area of a resonance is directly proportional to the number of corresponding nuclei. nanalysis.com By including a certified internal standard with a known concentration in the sample, the absolute quantity of an analyte can be determined with high accuracy.

For the synthesis of 3-Bromo-5-(oxazol-5-yl)aniline, qNMR could be employed to:

Monitor Reaction Progress: By taking aliquots from the reaction mixture at different time points and acquiring ¹H NMR spectra, the consumption of starting materials and the formation of the product can be tracked quantitatively. Distinct, well-resolved signals for each species would be integrated relative to the internal standard.

Determine Final Yield and Purity: After workup, a single qNMR experiment can simultaneously determine the yield of the final product and assess its purity by quantifying any remaining starting materials or byproducts. This provides a more accurate and direct measure of yield compared to traditional methods based on isolated mass, which can be affected by residual solvents or impurities.

Table 2: Example of qNMR Data for Monitoring the Synthesis of 3-Bromo-5-(oxazol-5-yl)aniline

| Time Point | Integral of Starting Material A (relative to standard) | Integral of Product (relative to standard) | Conversion (%) |

|---|---|---|---|

| 0 hr | 1.00 | 0.00 | 0 |

| 2 hr | 0.65 | 0.35 | 35 |

| 4 hr | 0.28 | 0.72 | 72 |

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, revealing precise information about bond lengths, bond angles, and intermolecular interactions.

Growing a suitable single crystal of 3-Bromo-5-(oxazol-5-yl)aniline would allow for its analysis by single-crystal X-ray diffraction. This technique provides a three-dimensional electron density map of the molecule, from which the exact positions of all non-hydrogen atoms can be determined. mdpi.com

The resulting structural data would provide definitive confirmation of the atomic connectivity and offer precise measurements of:

Bond Lengths and Angles: The C-Br, C-N, C-O, and all C-C and C-H bond lengths within both the aniline and oxazole rings can be measured with high precision. The oxazole ring is expected to be planar, with bond lengths indicating a degree of aromatic character. researchgate.net

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., involving the -NH₂ group), halogen bonds (involving the bromine atom), and π-π stacking between the aromatic rings. mdpi.com

Table 3: Expected Bond Parameters for 3-Bromo-5-(oxazol-5-yl)aniline from Single-Crystal X-ray Diffraction

| Parameter | Expected Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-NH₂ Bond Length | ~1.40 Å |

| Oxazole C=N Bond Length | ~1.31 Å |

| Oxazole C-O Bond Length | ~1.36 Å |

| Aniline Ring C-C-C Angle | ~120° |

| Oxazole Ring C-O-C Angle | ~105° |

| Aniline-Oxazole Dihedral Angle | 20 - 40° |

Note: Values are based on typical parameters for similar functional groups found in crystallographic databases. researchgate.netresearchgate.net

While single-crystal analysis provides the structure of one perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. researchgate.net This is crucial for identifying the crystalline phase and assessing the sample's homogeneity.

Polymorphism Analysis: Many organic compounds can crystallize in multiple different forms, known as polymorphs. researchgate.net Each polymorph has a unique crystal lattice and, consequently, a distinct PXRD pattern. These different forms can exhibit different physical properties, such as melting point, solubility, and stability. PXRD is the primary tool for identifying and distinguishing between potential polymorphs of 3-Bromo-5-(oxazol-5-yl)aniline.

Phase Purity and Quality Control: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. It can be used as a quality control method to confirm the identity of a synthesized batch and to ensure it consists of a single, desired crystalline phase, free from amorphous content or other polymorphic impurities. researchgate.net

Table 4: Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of 3-Bromo-5-(oxazol-5-yl)aniline

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 78 |

| 21.1 | 4.21 | 95 |

| 24.5 | 3.63 | 60 |

Analysis of Intermolecular Interactions in Crystalline Forms

While a specific crystal structure determination for 3-Bromo-5-(oxazol-5-yl)aniline is not available in the cited literature, the intermolecular interactions in its crystalline form can be inferred from the analysis of closely related compounds containing phenyl, oxazole, bromo, and amino functionalities. The crystal packing is expected to be dominated by a combination of hydrogen bonding and π-stacking interactions.

Hydrogen Bonding: The primary amine (-NH₂) group of the aniline moiety is a potent hydrogen bond donor. The nitrogen and oxygen atoms of the oxazole ring, as well as the nitrogen of the amine group itself, can act as hydrogen bond acceptors. This would likely lead to the formation of N-H···N and N-H···O hydrogen bonds, creating networks that stabilize the crystal lattice. In the crystal structure of 4-bromo-N-(4-bromophenyl)aniline, while N-H hydrogen bonding is absent, short intermolecular Br···Br contacts of 3.568 Å are observed, indicating the role of halogen interactions. researchgate.net

Table 1: Predicted Intermolecular Interactions in Crystalline 3-Bromo-5-(oxazol-5-yl)aniline

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (Aniline) | N (Oxazole), O (Oxazole), N (Aniline) | Primary structural motif, formation of chains or sheets. |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Contributes to lattice energy and close packing. |

| π–π Stacking | Oxazole Ring | Phenyl/Oxazole Ring | Further stabilization of stacked arrangements. |

| Halogen Bonding | C-Br | N/O (Oxazole) | Directional interaction influencing molecular orientation. |

| Weak C-H Interactions | C-H (Aromatic) | Br, π-systems (Phenyl/Oxazole) | Secondary interactions filling packing voids. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a definitive tool for confirming the elemental composition of 3-Bromo-5-(oxazol-5-yl)aniline. The molecular formula is C₉H₇BrN₂O. chemsrc.com HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for unambiguous confirmation of this formula.

A key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, the spectrum will exhibit two peaks of almost equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units. For C₉H₇BrN₂O, the calculated monoisotopic mass is 237.9796 Da for the ⁷⁹Br isotope and 239.9776 Da for the ⁸¹Br isotope.

Electron ionization (EI) would likely induce characteristic fragmentation patterns. The analysis of impurities in the related compound 3-bromo-5-(trifluoromethyl)aniline showed that a likely fragmentation pathway involves the elimination of a bromine atom. researchgate.net For 3-Bromo-5-(oxazol-5-yl)aniline, fragmentation could proceed through several pathways, including cleavage of the oxazole ring, loss of the bromine atom, or fragmentation of the aniline ring.

Table 2: Predicted HRMS Data and Potential Fragments for 3-Bromo-5-(oxazol-5-yl)aniline

| Ion/Fragment | Molecular Formula | Calculated Monoisotopic Mass (Da) | Remarks |

| [M]⁺ | C₉H₇⁷⁹BrN₂O | 237.9796 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₉H₇⁸¹BrN₂O | 239.9776 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | C₉H₇N₂O | 159.0558 | Loss of bromine radical |

| [M-CO]⁺ | C₈H₇BrN₂ | 210.9847 | Loss of carbon monoxide from oxazole ring |

| [M-HCN]⁺ | C₈H₆BrN₂O | 210.9636 | Loss of hydrogen cyanide from oxazole ring |

| [C₇H₆BrN]⁺ | C₇H₆BrN | 182.9711 | Fragment corresponding to brominated aniline moiety |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in 3-Bromo-5-(oxazol-5-yl)aniline. The two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. spectroscopyonline.com

The spectrum of this compound would be characterized by vibrations from the aniline, phenyl, and oxazole moieties.

Aniline Group: The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) mode typically appears around 1600-1650 cm⁻¹. researchgate.net

Aromatic System: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring usually produce a series of bands in the 1450-1600 cm⁻¹ region.

Oxazole Ring: The oxazole ring has characteristic vibrations including C=N stretching (around 1640-1680 cm⁻¹), C=C stretching, and various C-O-C stretching modes.

Bromo Substituent: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Analysis of related substituted anilines by FT-IR and Raman spectroscopy has been used to assign fundamental vibrational modes and study the impact of substituents on the benzene ring structure. nih.govtsijournals.com

Table 3: Predicted Vibrational Frequencies for 3-Bromo-5-(oxazol-5-yl)aniline

| Wavenumber Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

| 3400 - 3500 | N-H Asymmetric Stretch (Amine) | Medium-Strong | Weak |

| 3300 - 3400 | N-H Symmetric Stretch (Amine) | Medium-Strong | Weak |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Strong |

| 1640 - 1680 | C=N Stretch (Oxazole) | Medium | Medium |

| 1600 - 1650 | N-H Scissoring (Amine) | Strong | Weak |

| 1450 - 1600 | Aromatic C=C Stretch | Strong | Strong |

| 1250 - 1350 | Aromatic C-N Stretch | Strong | Medium |

| 1000 - 1250 | Oxazole Ring Vibrations (C-O, C-C) | Strong | Medium |

| 500 - 650 | C-Br Stretch | Strong | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems. The structure of 3-Bromo-5-(oxazol-5-yl)aniline features a conjugated π-system extending across the phenyl and oxazole rings. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com

The absorption spectrum is expected to be dominated by π→π* transitions, which are characteristic of aromatic and conjugated systems. libretexts.org These transitions are typically intense and occur in the UV region. The presence of the aniline group is expected to have a significant effect on the spectrum. The lone pair of electrons on the amine nitrogen can participate in the π-system (an n→π* transition), acting as a strong auxochrome. This typically results in a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to an unsubstituted phenyl-oxazole system. jackwestin.com The bromine atom, also possessing lone pairs, acts as a weaker auxochrome and is expected to cause a smaller red shift.

As the extent of conjugation increases, the energy required for electronic excitation decreases, leading to absorption at longer wavelengths. libretexts.org For 3-Bromo-5-(oxazol-5-yl)aniline, the λmax would likely fall in the near-UV range, providing information on the effective length of the conjugated system.

Table 4: Expected Electronic Transitions for 3-Bromo-5-(oxazol-5-yl)aniline

| Transition Type | Chromophore | Expected Wavelength Region | Remarks |

| π → π | Phenyl-oxazole conjugated system | 250 - 350 nm | High intensity (large molar absorptivity, ε). Responsible for the main absorption band. |

| n → π | Amine group (-NH₂) | > 300 nm | Lower intensity. May be observed as a shoulder on the main π→π* band. |

Computational and Theoretical Chemistry Studies of 3 Bromo 5 Oxazol 5 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 3-Bromo-5-(oxazol-5-yl)aniline can reveal detailed information about its geometry, electronic properties, and reactive sites. Such studies are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to solve the Schrödinger equation approximately. irjweb.comirjweb.com

Geometry Optimization and Conformational Analysis

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. A key flexible bond in 3-Bromo-5-(oxazol-5-yl)aniline is the C-C bond connecting the aniline (B41778) and oxazole (B20620) rings. Rotation around this bond can lead to different conformers with varying energies. Computational studies can identify the most stable conformer by mapping the potential energy surface as a function of the dihedral angle between the two rings. nih.govacs.org These studies reveal whether the molecule prefers a planar or a twisted conformation, which has significant implications for its electronic properties and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for 3-Bromo-5-(oxazol-5-yl)aniline This table presents hypothetical data for illustrative purposes based on typical values for similar molecular structures.

| Parameter | Bond/Atoms Involved | Value (B3LYP/6-311++G) |

| Bond Lengths (Å) | ||

| C(aniline)-N(amino) | 1.395 | |

| C(aniline)-Br | 1.910 | |

| C(aniline)-C(oxazole) | 1.480 | |

| C(oxazole)-O | 1.365 | |

| C(oxazole)-N | 1.315 | |

| Bond Angles (°) | ||

| C-N-H (amino) | 112.5 | |

| C-C-Br (aniline) | 119.8 | |

| C-C-C (aniline-oxazole) | 121.0 | |

| Dihedral Angle (°) | ||

| Aniline Ring - Oxazole Ring | 25.5 |

Electronic Structure Analysis (HOMO-LUMO Energies and Orbitals)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. acs.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For 3-Bromo-5-(oxazol-5-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, while the LUMO may be distributed over the oxazole ring and the bromine atom, reflecting the interplay of electron-donating and electron-withdrawing functionalities.

Table 2: Illustrative Frontier Molecular Orbital Energies for 3-Bromo-5-(oxazol-5-yl)aniline This table presents hypothetical data for illustrative purposes based on typical values for similar organic molecules.

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. This map is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. thaiscience.info

The color convention is typically as follows:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For 3-Bromo-5-(oxazol-5-yl)aniline, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxazole ring and on the nitrogen of the amino group, due to the presence of lone pairs of electrons. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the amino group. The aromatic ring itself would exhibit a complex potential landscape influenced by the competing electronic effects of the electron-donating amino group and the electron-withdrawing bromo and oxazolyl groups.

Fukui Functions and Local Reactivity Descriptors

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure based on how the electron density at a specific atom changes with the addition or removal of an electron. wikipedia.org They are powerful local reactivity descriptors that help pinpoint the most reactive atoms within a molecule. mdpi.comresearchgate.net

There are three main types of Fukui functions, which identify sites for different types of attack: faccts.de

f+(r): For nucleophilic attack (where an electron is added). A high value indicates a good site for a nucleophile to attack.

f-(r): For electrophilic attack (where an electron is removed). A high value indicates a good site for an electrophile to attack.

f0(r): For radical attack.

By calculating these indices for each atom in 3-Bromo-5-(oxazol-5-yl)aniline, one can precisely rank the susceptibility of different sites. For instance, the nitrogen atom of the amino group and certain carbons on the aniline ring are expected to have high f- values, making them targets for electrophiles. Conversely, specific atoms on the oxazole ring might show higher f+ values. scm.com

Table 3: Illustrative Condensed Fukui Function Indices (fk) for Selected Atoms This table presents hypothetical data for illustrative purposes to demonstrate the application of Fukui functions.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

| N (amino) | 0.045 | 0.185 |

| C2 (aniline) | 0.080 | 0.110 |

| C4 (aniline) | 0.075 | 0.125 |

| Br | 0.115 | 0.030 |

| N (oxazole) | 0.130 | 0.050 |

| O (oxazole) | 0.105 | 0.065 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a clear picture of the charge distribution and intramolecular charge transfer (ICT) interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A large E(2) value indicates a significant stabilizing interaction, often due to hyperconjugation or resonance.

For 3-Bromo-5-(oxazol-5-yl)aniline, NBO analysis can quantify the delocalization of the nitrogen lone pair (a donor orbital) into the antibonding π* orbitals of the aniline ring (acceptor orbitals). It can also reveal interactions between the aromatic ring and the oxazole substituent, providing insight into the electronic communication between the different parts of the molecule.

Prediction of Reaction Mechanisms and Pathways

The computational data gathered from DFT studies serves as a powerful foundation for predicting the plausible reaction mechanisms and pathways for 3-Bromo-5-(oxazol-5-yl)aniline. researchgate.net By integrating the insights from geometry, electronic structure, and reactivity descriptors, chemists can hypothesize how the molecule will behave under various reaction conditions. mdpi.comacs.org

For example:

Electrophilic Aromatic Substitution: The MEP map and Fukui functions (f-) can predict the most likely positions on the aniline ring for attack by an electrophile. The strong activating, ortho-, para-directing effect of the amino group will compete with the deactivating, meta-directing effects of the bromo and oxazolyl groups. Computational analysis can quantify these competing influences to predict the regioselectivity of reactions like nitration or halogenation.

Nucleophilic Reactions: The LUMO distribution and Fukui functions (f+) can identify sites susceptible to nucleophilic attack. This could be relevant for potential substitution reactions on the aromatic ring, although such reactions are generally less common for anilines unless strongly activated.

Reactions at the Amino Group: The high electron density on the amino nitrogen, confirmed by MEP and NBO analysis, makes it a primary site for reactions such as acylation, alkylation, or diazotization. nih.gov Computational modeling can help to understand the transition states and activation energies for these processes.

By calculating the energies of reactants, transition states, and products, DFT can be used to construct a detailed potential energy surface for a proposed reaction, allowing for the determination of activation barriers and reaction thermodynamics, thereby validating or refuting a hypothesized mechanism. acs.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique can provide a detailed view of the conformational changes, flexibility, and intermolecular interactions of a compound like 3-Bromo-5-(oxazol-5-yl)aniline in various environments, such as in solution or interacting with a biological target.

An MD simulation for 3-Bromo-5-(oxazol-5-yl)aniline would typically involve defining a force field, which consists of a set of parameters that describe the potential energy of the system. The molecule would be placed in a simulation box, often with solvent molecules, and the system's trajectory would be calculated by integrating Newton's laws of motion. The resulting trajectory provides a wealth of information about the molecule's dynamic behavior.

Key insights that could be gained from MD simulations of 3-Bromo-5-(oxazol-5-yl)aniline include:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvation Effects: Understanding how the solvent molecules arrange around the solute and influence its structure and dynamics.

Interaction Studies: Simulating the interaction of the molecule with a protein or other biological macromolecule to understand potential binding modes and affinities.

As of now, specific molecular dynamics simulation studies for 3-Bromo-5-(oxazol-5-yl)aniline have not been reported in publicly available scientific literature. Therefore, no specific data on its dynamic behavior and interactions from this method can be presented.

Spectroscopic Property Prediction (NMR, IR, Raman, UV-Vis)

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be crucial for their identification and characterization. Density Functional Theory (DFT) is a common and effective method for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 3-Bromo-5-(oxazol-5-yl)aniline. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. Comparing predicted spectra with experimental data can aid in structure verification.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of 3-Bromo-5-(oxazol-5-yl)aniline can be calculated to predict its IR and Raman spectra. These spectra are determined by the molecule's vibrational modes, which are influenced by its structure, bond strengths, and atomic masses. Predicted spectra can help in the assignment of experimental vibrational bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) can provide insights into the electronic structure of the compound.

While the methodologies for these predictions are well-established, specific computationally predicted spectroscopic data for 3-Bromo-5-(oxazol-5-yl)aniline is not available in the current body of scientific literature. Therefore, a data table of predicted spectroscopic properties cannot be provided at this time.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Descriptors (excluding biological activity directly)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activities. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties. Even without considering a specific biological activity, a range of theoretical descriptors can be calculated for 3-Bromo-5-(oxazol-5-yl)aniline to characterize its chemical nature.

These descriptors are typically categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds), topological indices (e.g., Balaban J index, Wiener index), and connectivity indices.

3D Descriptors: These are derived from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These relate to the molecule's physicochemical properties, such as lipophilicity (logP), molar refractivity, and polarizability.

The calculation of these descriptors is a foundational step in any QSAR study. For 3-Bromo-5-(oxazol-5-yl)aniline, these values would provide a quantitative profile of its structural and chemical features, which could then be used to compare it with other molecules or to build predictive models if a relevant activity were to be studied.

Currently, there are no specific published QSAR studies featuring 3-Bromo-5-(oxazol-5-yl)aniline, and therefore, a table of its calculated theoretical descriptors is not available in the literature.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

3-Bromo-5-(oxazol-5-yl)aniline is well-suited to be a versatile building block for constructing complex molecules. Bromoaniline derivatives are valuable precursors in a wide array of organic transformations printtechhealthcare.comresearchgate.netsciencescholar.usneliti.com. The different reactive sites on the molecule can be addressed selectively to build molecular complexity in a stepwise manner.

Amino Group (-NH₂): This group can undergo standard reactions such as acylation, alkylation, diazotization, and sulfonylation, allowing for the introduction of diverse functional groups.

Bromo Group (-Br): The bromine atom is ideal for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for creating complex molecular architectures mdpi.com.